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Compound Name: (1-Trityl-1h-imidazol-5-yl)methanol

Cat. No.: B064809 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of (1-Trityl-1h-imidazol-5-
yl)methanol

Executive Summary
(1-Trityl-1h-imidazol-5-yl)methanol, a key heterocyclic organic compound, serves as a pivotal

intermediate in the landscape of pharmaceutical research and development. Its unique

molecular architecture, featuring a bulky, acid-labile trityl protecting group on the imidazole core

and a reactive hydroxymethyl functional group, makes it a versatile building block for

synthesizing complex, biologically active molecules. This guide offers a comprehensive

analysis of its core physicochemical properties, spectroscopic signature, and chemical

reactivity. Tailored for researchers, medicinal chemists, and drug development scientists, this

document synthesizes theoretical data with practical, field-proven insights into its analytical

characterization and handling, ensuring a foundation of scientific integrity and experimental

reliability.

Introduction and Strategic Significance
In modern synthetic chemistry, the strategic use of protecting groups is fundamental to

achieving high-yield, selective transformations. (1-Trityl-1h-imidazol-5-yl)methanol
exemplifies this principle. The triphenylmethyl (trityl) group serves a dual purpose: it protects

the N-1 position of the imidazole ring from undesired reactions and its significant steric bulk can

direct reactions at other positions of the molecule.[1][2] Furthermore, its lipophilic nature often
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enhances the solubility of intermediates in common organic solvents, and its introduction can

facilitate crystallization and purification.[2][3]

The compound is particularly valuable in medicinal chemistry, where the imidazole moiety is a

well-known pharmacophore present in numerous therapeutic agents. The hydroxymethyl group

at the C-5 position acts as a crucial synthetic handle, allowing for elongation or modification to

build diverse molecular scaffolds.[3] This has led to its application as an intermediate in the

development of novel therapeutics, including anti-cancer agents and enzyme inhibitors.[3][4]

Understanding its fundamental properties is therefore critical for its effective utilization in multi-

step synthetic campaigns.

Caption: Chemical structure of (1-Trityl-1h-imidazol-5-yl)methanol.

Core Physicochemical Properties
The functional utility of a chemical intermediate is largely dictated by its physical properties.

These parameters influence reaction conditions, solvent selection, purification strategies, and

storage protocols. The properties of (1-Trityl-1h-imidazol-5-yl)methanol are summarized

below, based on computational data from authoritative chemical databases.

Property Value Source

Molecular Formula C₂₃H₂₀N₂O [5][6]

Molecular Weight 340.4 g/mol [6]

Exact Mass 340.157563266 Da [6]

XLogP3-AA (LogP) 3.9 [6]

Hydrogen Bond Donor Count 1 [6]

Hydrogen Bond Acceptor

Count
2 [6]

Appearance
Predicted to be a white to off-

white powder
[7]

Solubility & Stability Profile:
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Solubility: The high calculated LogP value of 3.9 indicates significant lipophilicity, predicting

good solubility in organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF),

and ethyl acetate.[6] Its solubility in polar protic solvents like water is expected to be low. For

applications requiring aqueous solubility, the compound can be converted to a salt, such as

the hydrochloride salt, which would exhibit greater water solubility.[8]

Stability: The compound is generally stable under neutral and basic conditions.[2] The trityl

protecting group is, by design, sensitive to acid.[1] Exposure to acidic conditions will lead to

cleavage of the trityl group, liberating the free imidazole. Therefore, the compound should be

stored in a cool, dry environment away from acidic vapors and reagents.[3]

Spectroscopic and Analytical Characterization
Confirming the identity and purity of (1-Trityl-1h-imidazol-5-yl)methanol is paramount before

its use in subsequent synthetic steps. A multi-technique approach provides a self-validating

system for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to

each part of the molecule.

Trityl Protons: A complex multiplet in the aromatic region, typically around δ 7.1-7.5 ppm,

integrating to 15 hydrogens.

Imidazole Protons: Two distinct singlets for the two protons on the imidazole ring.

Methylene Protons (-CH₂OH): A singlet around δ 4.5-4.7 ppm, integrating to 2 hydrogens.

Hydroxyl Proton (-OH): A broad singlet that is exchangeable with D₂O. Its chemical shift

can vary depending on concentration and solvent.

¹³C NMR: The carbon spectrum will corroborate the structure.

Trityl Carbons: Multiple signals in the aromatic region (δ 120-145 ppm) and a quaternary

carbon signal for the central carbon of the trityl group.
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Imidazole Carbons: Three distinct signals for the imidazole ring carbons.

Methylene Carbon (-CH₂OH): A signal in the aliphatic region, typically around δ 55-60

ppm.

Protocol: NMR Sample Preparation

Sample Weighing: Accurately weigh 5-10 mg of (1-Trityl-1h-imidazol-5-yl)methanol directly

into a clean, dry NMR tube.

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃,

DMSO-d₆). Chloroform-d is often a good first choice due to the compound's lipophilicity.[9]

Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.

A brief sonication may be used if necessary.

Analysis: Insert the sample into the NMR spectrometer and acquire ¹H, ¹³C, and other

relevant spectra as needed. The causality for choosing a high-resolution instrument (≥400

MHz) is to resolve the complex multiplets of the trityl group's aromatic protons.

Mass Spectrometry (MS)
MS is essential for confirming the molecular weight and providing structural information through

fragmentation analysis.

Expected Ionization: In electrospray ionization (ESI) positive mode, the compound is

expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 341.16.

Key Fragmentation: A hallmark of trityl-protected compounds is the facile loss of the trityl

group to form the highly stable triphenylmethyl cation. Therefore, a prominent fragment ion at

m/z 243 is a key diagnostic peak in the mass spectrum, confirming the presence of the trityl

group.[6]

High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of pharmaceutical intermediates.

Developing a robust method is crucial for ensuring the quality of the material.
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Protocol: Reverse-Phase HPLC Method Development Workflow

Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

The non-polar nature of the C18 stationary phase is well-suited for retaining the lipophilic

analyte.

Mobile Phase Selection: Use a binary mobile phase system:

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acid

sharpens peaks by suppressing the ionization of residual silanols on the silica backbone.

Mobile Phase B: Acetonitrile (ACN) or Methanol with 0.1% of the same acid. ACN is often

preferred for its lower viscosity and UV cutoff.

Isocratic Scouting: Run several isocratic methods (e.g., 60% B, 70% B, 80% B) to determine

the approximate solvent strength needed to elute the compound with a reasonable retention

time (k' between 2 and 10).

Gradient Development: Based on scouting runs, design a linear gradient. A typical starting

point is a 5-95% B gradient over 20 minutes. This allows for the elution of the main peak

while also separating it from potentially more or less polar impurities.

Optimization: Adjust the gradient slope and duration to achieve optimal resolution between

the main peak and any impurities. The flow rate (typically 1.0 mL/min) and column

temperature (e.g., 30 °C) can also be optimized to improve peak shape and reproducibility.

Detection: Use a UV detector set at a wavelength where the compound has strong

absorbance, likely around 254 nm due to the aromatic rings.
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decision Start: Purity Assessment

Select C18 Column

Prepare Mobile Phase
(A: H2O+0.1%FA, B: ACN+0.1%FA)

Run Broad Gradient
(e.g., 5-95% B over 20 min)

Peak Retention Time (RT) Acceptable?

Resolution of Impurities > 1.5?

Yes

Adjust Gradient Slope/Time

No

Optimize Isocratic Hold at Elution %

No

Validated Method

Yes

Click to download full resolution via product page

Caption: Workflow for developing a self-validating HPLC purity method.

Chemical Reactivity and Handling
The primary chemical reactivity of interest for this molecule is the cleavage of the trityl group.

This reaction is fundamental to its role as a protected intermediate.
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Acid-Catalyzed Deprotection: The trityl group is readily removed under mild acidic conditions.

[1] The mechanism proceeds via protonation of the imidazole nitrogen, followed by cleavage

of the C-N bond to release the deprotected imidazole and the highly resonance-stabilized

triphenylmethyl cation.[1] Common reagents for this transformation include trifluoroacetic

acid (TFA) in DCM, or aqueous acetic acid.[2] The extreme stability of the carbocation is the

thermodynamic driving force for this reaction.

Deprotection Steps

(1-Trityl-1h-imidazol-5-yl)methanol Protonation of Imidazole
(with H+)

+ H+ C-N Bond CleavageSpontaneous Deprotected Imidazole-Methanol
+ Trityl Cation (Tr+)

Click to download full resolution via product page

Caption: Simplified mechanism for the acid-catalyzed deprotection.

Handling and Storage:

Storage: The compound should be stored in a tightly sealed container in a cool (0-8°C is

often recommended), dry, and well-ventilated area.[3]

Incompatibilities: Keep away from strong oxidizing agents and, most importantly, strong

acids to prevent premature deprotection.[10]

Safety: Standard personal protective equipment (PPE), including safety glasses, gloves,

and a lab coat, should be worn when handling the material.

Conclusion
(1-Trityl-1h-imidazol-5-yl)methanol is a high-value synthetic intermediate with a well-defined

physicochemical profile. Its significant lipophilicity, coupled with the acid-sensitive nature of the

trityl protecting group, dictates its handling, purification, and reaction conditions. The analytical

methods outlined in this guide provide a robust framework for its characterization, ensuring

structural integrity and purity. A thorough understanding of these properties empowers
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researchers and drug development professionals to leverage this versatile molecule to its full

potential in the synthesis of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b064809?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b064809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

